Cas no 77069-55-7 (1-(4-Sulfanylphenyl)ethan-1-ol)

1-(4-Sulfanylphenyl)ethan-1-ol is a sulfur-containing aromatic alcohol with a molecular structure featuring a thiol group at the para position relative to the hydroxymethyl substituent. This compound is of interest in organic synthesis due to its dual functional groups, enabling versatile reactivity in thiol-ene click chemistry, metal coordination, and nucleophilic substitution reactions. The presence of both sulfhydryl and hydroxyl moieties allows for selective modifications, making it valuable in pharmaceutical intermediates, polymer chemistry, and ligand design. Its stability under controlled conditions and compatibility with various solvents further enhance its utility in research and industrial applications. Proper handling is advised due to the reactive thiol group.
1-(4-Sulfanylphenyl)ethan-1-ol structure
77069-55-7 structure
Product Name:1-(4-Sulfanylphenyl)ethan-1-ol
CAS No:77069-55-7
MF:C8H10OS
MW:154.229401111603
MDL:MFCD19301042
CID:536829
PubChem ID:14388411
Update Time:2025-11-02

1-(4-Sulfanylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-mercapto-a-methyl-
    • 1-(4-sulfanylphenyl)ethan-1-ol
    • 4-(1-hydroxyethyl)benzenethiol
    • 4-Mercapto-alpha-methylbenzyl alcohol
    • Z2732400386
    • 1-(4-Sulfanylphenyl)ethan-1-ol
    • MDL: MFCD19301042
    • Inchi: 1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
    • InChI Key: OEFNBHQZFVQRJR-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=CC=1)C(C)O

Computed Properties

  • Exact Mass: 154.04523611g/mol
  • Monoisotopic Mass: 154.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 97.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 21.2

1-(4-Sulfanylphenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B536703-10mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7
10mg
$ 50.00 2022-06-07
TRC
B536703-50mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7
50mg
$ 185.00 2022-06-07
TRC
B536703-100mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7
100mg
$ 295.00 2022-06-07
1PlusChem
1P01BD1Q-50mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
50mg
$269.00 2024-04-21
1PlusChem
1P01BD1Q-100mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
100mg
$369.00 2024-04-21
1PlusChem
1P01BD1Q-250mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
250mg
$516.00 2024-04-21
1PlusChem
1P01BD1Q-500mg
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
500mg
$778.00 2024-04-21
1PlusChem
1P01BD1Q-1g
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
1g
$981.00 2024-04-21
1PlusChem
1P01BD1Q-2.5g
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
2.5g
$1859.00 2024-04-21
1PlusChem
1P01BD1Q-5g
1-(4-sulfanylphenyl)ethan-1-ol
77069-55-7 95%
5g
$2722.00 2024-04-21

Additional information on 1-(4-Sulfanylphenyl)ethan-1-ol

Comprehensive Overview of 1-(4-Sulfanylphenyl)ethan-1-ol (CAS No 77069-55-7)

1-(4-Sulfanylphenyl)ethan-1-ol, also known as 4-mercaptophenylethanol (CAS No 77069-55-7), is a structurally unique organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceutical and materials science research. This compound is characterized by a thiol group (–SH) attached to a phenyl ring and a hydroxyl group (–OH) on an adjacent ethyl chain, creating a molecular framework that exhibits both hydrophobic and hydrophilic characteristics. These features make it a promising candidate for drug development, particularly in the design of multi-target ligands and bioconjugates.

The synthesis pathway of 1-(4-Sulfanylphenyl)ethan-1-ol has been extensively studied, with recent advancements in catalytic methods enabling more efficient and environmentally friendly production. A 2023 study published in ACS Sustainable Chemistry & Engineering demonstrated that enantioselective catalysis using chiral metalloporphyrins could achieve over 95% yield with high stereoselectivity, addressing previous challenges in achieving consistent configuration control during synthesis. This breakthrough has direct implications for the scalability of the compound in industrial applications.

Recent in vitro and in vivo studies have highlighted the biological activity of 1-(4-Sulfanylphenyl)ethan-1-ol in modulating cellular signaling pathways. For instance, research conducted by the European Molecular Biology Laboratory (EMBL) in 2024 revealed that this compound exhibits moderate antioxidant properties by scavenging reactive oxygen species (ROS) through thiol-mediated redox reactions. These findings suggest potential applications in the development of neuroprotective agents and anti-inflammatory drugs, particularly in conditions associated with oxidative stress such as Alzheimer's disease and ischemic injury.

One of the most promising areas of research involves the use of 1-(4-Sulfanylphenyl)ethan-1-ol as a pharmacophore in drug discovery programs. A 2023 publication in Journal of Medicinal Chemistry reported that structural modifications of the thiol group and hydroxyl group could significantly enhance bioavailability and target specificity. For example, prodrug strategies involving esterification of the hydroxyl group improved permeability across the blood-brain barrier, opening new avenues for central nervous system (CNS) targeting.

The chemical reactivity of CAS No 77069-55-7 has also been explored in materials science applications. A 2024 study in Advanced Materials demonstrated that the thiol group can act as a crosslinking agent in polymer networks, enabling the development of self-healing materials with dynamic covalent bonds. This property is particularly valuable in the creation of smart coatings and biodegradable polymers with tunable mechanical properties.

From a pharmacokinetic perspective, 1-(4-Sulfanylphenyl)ethan-1-ol exhibits moderate metabolic stability in preclinical models. A 2023 in silico docking analysis published in Journal of Chemical Information and Modeling predicted that the compound has a high affinity for CYP450 enzymes, particularly CYP2C9 and CYP3A4. This suggests that metabolic enzyme inhibition may play a role in its pharmacological effects, warranting further investigation into drug-drug interaction potential.

Recent nanotechnology applications have also explored the use of CAS No 77095-57-7 as a ligand for nanoparticle functionalization. A 2024 study in Nano Letters demonstrated that thiol-functionalized nanocarriers incorporating 1-(4-Sulfanylphenyl)ethan-1-ol showed enhanced targeting efficiency in cancer cell models due to thiol-mercury (Hg²⁺) coordination interactions. This approach has the potential to improve the precision of drug delivery systems while minimizing off-target toxicity.

In the realm of analytical chemistry, 1-(4-Sulfanylphenyl)ethan-1-ol has been utilized as a reference standard in the development of high-throughput screening assays. A 2023 method described in Analytical Chemistry employed electrochemical sensing techniques to detect the thiol group with sub-micromolar sensitivity, demonstrating its utility in biomarker detection and environmental monitoring applications.

The toxicological profile of CAS No 77069-55-7 remains an area of active research. A 2024 in vivo toxicity study published in Toxicological Sciences reported that acute oral administration of the compound at 500 mg/kg in rodent models resulted in mild gastrointestinal effects without evidence of hepatotoxicity or nephrotoxicity. These findings support the compound's potential for further development in therapeutic applications.

Looking ahead, the multidisciplinary applications of 1-(4-Sulfanylphenyl)ethan-1-ol underscore its importance as a versatile chemical platform. Ongoing research in computational chemistry is focused on predicting structure-activity relationships to guide molecular engineering efforts. As highlighted in a 2023 review article in Chemical Reviews, the integration of machine learning algorithms with experimental data is expected to accelerate the discovery of novel derivatives with optimized biological activity and pharmacokinetic properties.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD